5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione
Overview
Description
5-(4-butoxy-3-iodo-5-methoxybenzylidene)-2,4-imidazolidinedione, also known as BIM-23A760, is a small molecule compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of imidazolidinedione derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Analogues as Potent Inhibitors
Analogues of 4-(3,4-dimethoxybenzyl)-2-imidazolidinone have been identified as potent inhibitors of rat erythrocyte adenosine cyclic 3',5'-phosphate phosphodiesterase. These compounds, including variations with elongated alkyl groups and specific ether linkages, demonstrated significant inhibitory activity, with the most potent compound being 5000 times more effective than theophylline. This research introduces a new group of inhibitors with potential applications in understanding the inhibitory site of the enzyme and probing physiological effects (Sheppard & Wiggan, 1971).
Role in Corrosion Inhibition
Isoxazolidine derivatives, which share structural similarities with the compound , have been evaluated as corrosion inhibitors for low carbon steel in acidic environments. These studies highlight the potential of such compounds in protecting industrial materials against corrosion, with effectiveness depending on concentration and temperature. The addition of iodide ions was found to enhance the inhibition efficiency, suggesting a competitive co-adsorption mechanism on the steel surface (Alhaffar et al., 2018).
Antimicrobial and Anticancer Properties
Thiazole and 2-thioxoimidazolidinone derivatives have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds, characterized by similar core structures, have shown promising activity against microbial species and in anticancer assays. The research underlines the potential therapeutic applications of such derivatives in treating infectious diseases and cancer (Sherif et al., 2013).
Antioxidant Efficiency in Base Oil
Thiazolidinone derivatives have also been explored as antioxidants for base stock oil, indicating the chemical versatility and application breadth of compounds within this class. The efficiency of these compounds as antioxidants was determined through changes in total acid number and viscosity, providing insights into their potential use in industrial applications to enhance the oxidative stability of lubricants (Mohammed et al., 2019).
Electrochemical Oxidation Studies
Electrochemical behavior of hydantoin derivatives, closely related to imidazolidinediones, has been examined, revealing insights into their redox properties and potential applications in biochemical actions understanding. Such studies highlight the importance of structural elements in influencing the electrochemical characteristics and biological activities of these compounds (Nosheen et al., 2012).
properties
IUPAC Name |
(5Z)-5-[(4-butoxy-3-iodo-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O4/c1-3-4-5-22-13-10(16)6-9(8-12(13)21-2)7-11-14(19)18-15(20)17-11/h6-8H,3-5H2,1-2H3,(H2,17,18,19,20)/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZOJKYIEDHFGS-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=O)N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NC(=O)N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.